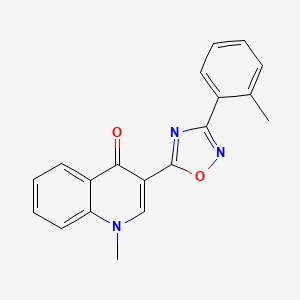

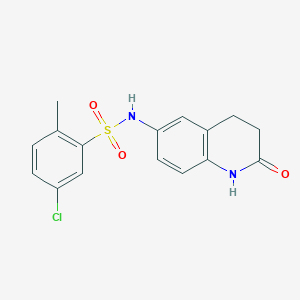

![molecular formula C8H16ClNO2S B2500717 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride CAS No. 1892670-69-7](/img/structure/B2500717.png)

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis method of this compound involves the reaction of 1,3-dithiolane with 1,3-diaminopropane followed by oxidation with hydrogen peroxide. The synthesis of novel sulfur-containing spiro compounds, including 8-thia-1-azaspiro[4.5]decane 8,8-dioxide derivatives, was achieved through the condensation of specific precursors.Molecular Structure Analysis

The molecular formula of this compound is C8H16ClNO2S . It is a spirocyclic derivative of thiaazabicyclo[4.4.0]decane.Chemical Reactions Analysis

The synthesis of this compound involves the reaction of 1,3-dithiolane with 1,3-diaminopropane followed by oxidation with hydrogen peroxide. The synthesis of novel sulfur-containing spiro compounds, including 8-thia-1-azaspiro[4.5]decane 8,8-dioxide derivatives, was achieved through the condensation of specific precursors.Physical And Chemical Properties Analysis

This compound is a crystalline solid that is soluble in water, ethanol, and chloroform, but insoluble in ether. It has a molecular weight of 225.736 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of novel sulfur-containing spiro compounds, including 8-thia-1-azaspiro[4.5]decane 8,8-dioxide derivatives, was achieved through the condensation of specific precursors. These compounds were characterized using IR, 1H NMR, and 13C NMR spectral studies (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

Anticancer Activity

- New derivatives of 1-thia-azaspiro[4.5]decane, including thiazolopyrimidine and 1,3,4-thiadiazole compounds, were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some compounds showed moderate to high inhibition activities (Flefel et al., 2017).

Antiviral Properties

- A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and tested for their activity against human coronavirus and influenza virus. Certain compounds demonstrated inhibitory effects on human coronavirus replication (Apaydın et al., 2019).

- Novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds were synthesized and showed antiviral activity against influenza A and B viruses in cell cultures. The structure-activity relationship indicated that some compounds acted as influenza virus fusion inhibitors (Göktaş et al., 2012).

Radioprotective Potential

- The compound 7,10-ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, a related derivative, demonstrated potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro, Tansy, & Elkin, 1968).

Drug Discovery and Development

- New classes of thia/oxa-azaspiro[3.4]octanes were synthesized as novel, multifunctional modules for drug discovery. These spirocycles were designed to be structurally diverse and have potential applications in drug development (Li, Rogers-Evans, & Carreira, 2013).

Mécanisme D'action

While the exact mechanism of action for this compound is not specified in the available resources, it has been found to have potential applications in various fields. For instance, new derivatives of 1-thia-azaspiro[4.5]decane, including thiazolopyrimidine and 1,3,4-thiadiazole compounds, were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some compounds showed moderate to high inhibition activities.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

8λ6-thia-1-azaspiro[4.5]decane 8,8-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.ClH/c10-12(11)6-3-8(4-7-12)2-1-5-9-8;/h9H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSVDKKAPIKJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCS(=O)(=O)CC2)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)

![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)

![6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500637.png)

![Methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500639.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2500642.png)

![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride](/img/structure/B2500645.png)

![Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2500656.png)